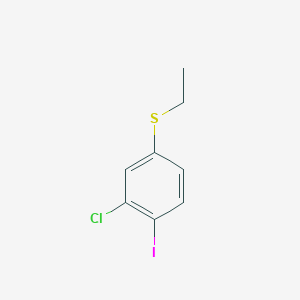
2-Chloro-4-(ethylthio)-1-iodo-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(ethylthio)-1-iodo-benzene is an aromatic compound with a benzene ring substituted with chlorine, ethylthio, and iodine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(ethylthio)-1-iodo-benzene typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of 2-chloro-4-(ethylthio)benzene using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(ethylthio)-1-iodo-benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran at low temperatures.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-chloro-4-(ethylthio)-1-aminobenzene.
Oxidation: Sulfoxides or sulfones, such as 2-chloro-4-(ethylsulfinyl)-1-iodobenzene.
Reduction: Dehalogenated products, such as 2-chloro-4-(ethylthio)benzene.
Aplicaciones Científicas De Investigación
2-Chloro-4-(ethylthio)-1-iodo-benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals with antimicrobial or anticancer properties.
Material Science: Used in the preparation of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(ethylthio)-1-iodo-benzene depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form new compounds. In medicinal chemistry, its biological activity would depend on the specific target and pathway it interacts with, such as inhibiting enzymes or binding to receptors.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-(methylthio)-1-iodobenzene: Similar structure but with a methylthio group instead of an ethylthio group.
2-Chloro-4-(ethylthio)-1-bromobenzene: Similar structure but with a bromine atom instead of iodine.
2-Chloro-4-(ethylthio)-1-fluorobenzene: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
2-Chloro-4-(ethylthio)-1-iodo-benzene is unique due to the presence of both chlorine and iodine atoms, which can participate in different types of chemical reactions. The ethylthio group also provides additional reactivity, making this compound versatile for various synthetic applications.
Propiedades
Fórmula molecular |
C8H8ClIS |
|---|---|
Peso molecular |
298.57 g/mol |
Nombre IUPAC |
2-chloro-4-ethylsulfanyl-1-iodobenzene |
InChI |
InChI=1S/C8H8ClIS/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3 |
Clave InChI |
VKSNRFWDQSGSJV-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=CC(=C(C=C1)I)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













